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Compound of Interest

Compound Name: H-DL-Glu(Ome)-OMe.HCI

Cat. No.: B079792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for H-DL-
Glu(Ome)-OMe.HCI (Dimethyl DL-glutamate hydrochloride), a key intermediate in
pharmaceutical synthesis and biochemical research. This document presents available data for
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), along with detailed experimental protocols for acquiring such data.

Physicochemical Properties

Property Value Source

Chemical Formula C7H14CINOa --INVALID-LINK--[1]
Molecular Weight 211.64 g/mol ~-INVALID-LINK--[1]
CAS Number 13515-99-6 --INVALID-LINK--[1]
Appearance White to off-white solid --INVALID-LINK--[2]

Spectroscopic Data

The spectral data presented below is for the L-enantiomer, H-L-Glu(Ome)-OMe.HCI, which is
spectroscopically identical to the DL-racemic mixture in non-chiral environments for NMR, IR,
and MS.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b079792?utm_src=pdf-interest
https://www.benchchem.com/product/b079792?utm_src=pdf-body
https://www.benchchem.com/product/b079792?utm_src=pdf-body
https://www.chemscene.com/product/13515-99-6.html
https://www.chemscene.com/product/13515-99-6.html
https://www.chemscene.com/product/13515-99-6.html
https://www.caymanchem.com/product/18602
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Full NMR spectra for L-glutamic acid, dimethyl ester, hydrochloride are available on --INVALID-
LINK--.[3][4]

1H NMR (400 MHz, D20)

Chemical Shift

Multiplicity Integration Assignment Reference
(3) ppm
--INVALID-LINK--
4,24 -4.19 m 1H a-CH
[5]
--INVALID-LINK--
3.85 S 3H y-COOCHs
[5]
--INVALID-LINK--
3.73 S 3H 0a-COOCHs
[5]
td, J=7.3,2.2 --INVALID-LINK--
2.65 2H y-CH:2
Hz [5]
--INVALID-LINK--
2.37-2.13 m 2H B-CH2

[5]

13C NMR (101 MHz, D20)

Chemical Shift (6) ppm Assignment Reference

174.8 y-C=0 --INVALID-LINK--[5]
170.2 a-C=0 --INVALID-LINK--[5]
53.6 o-CH --INVALID-LINK--[5]
52.4 y-OCHs --INVALID-LINK--[5]
52.0 0a-OCHs --INVALID-LINK--[5]
29.2 y-CH: --INVALID-LINK--[5]
24.7 B-CH: --INVALID-LINK--[5]
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Infrared (IR) Spectroscopy

An FTIR spectrum for L-glutamic acid, dimethyl ester, hydrochloride is available on --INVALID-
LINK--.[6] Key expected absorptions are detailed in the experimental protocols.

Mass Spectrometry (MS)

A mass spectrum (GC-MS) for L-glutamic acid, dimethyl ester, hydrochloride is available on --
INVALID-LINK--.[7]

m/z Interpretation
176.1 [M+H]* of the free base (C7H13NOa)
211.1 [M]* of the hydrochloride salt (less common)

Experimental Protocols
NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation and purity assessment.

Materials:

H-DL-Glu(Ome)-OMe.HCI

Deuterated solvent (e.g., D20, DMSO-de)

NMR tubes

NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation: Dissolve approximately 5-10 mg of H-DL-Glu(Ome)-OMe.HClI in 0.5-
0.7 mL of the chosen deuterated solvent directly in an NMR tube.

e Instrument Setup:
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o Tune and shim the spectrometer to the solvent.

o Set the appropriate acquisition parameters for *H and 3C NMR.

o Data Acquisition:

o Acquire the *H spectrum.

o Acquire the 13C spectrum. A proton-decoupled pulse program is standard.
» Data Processing:

o Apply Fourier transformation to the raw data.

o Phase the spectra and perform baseline correction.

o Calibrate the chemical shift scale to the residual solvent peak.

o Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

H-DL-Glu(Ome)-OMe.HCI

Potassium bromide (KBr) for solid-state pellet

Or Attenuated Total Reflectance (ATR) accessory

FTIR Spectrometer
Procedure (KBr Pellet Method):

o Sample Preparation: Mix a small amount of H-DL-Glu(Ome)-OMe.HCI (1-2 mg) with
approximately 100 mg of dry KBr powder in an agate mortar and pestle.
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e Grind the mixture to a fine, uniform powder.

o Transfer the powder to a pellet press and apply pressure to form a transparent or translucent
pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum.

o Data Analysis: Identify characteristic absorption bands for functional groups such as N-H
(amine hydrochloride), C=0 (ester), and C-O stretches.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e H-DL-Glu(Ome)-OMe.HCI

e Solvent (e.g., methanol, acetonitrile/water)

e Mass Spectrometer (e.g., with Electrospray lonization - ESI)

Procedure (ESI-MS):

o Sample Preparation: Prepare a dilute solution of H-DL-Glu(Ome)-OMe.HCI in a suitable
solvent (e.g., 1 mg/mL in methanol).

e Instrument Setup:
o Calibrate the mass spectrometer using a known standard.

o Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
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o Data Acquisition:
o Infuse the sample solution into the mass spectrometer.
o Acquire the mass spectrum in positive ion mode.

o Data Analysis:

o Identify the molecular ion peak, typically observed as the protonated molecule [M+H]* of
the free base.

o Analyze any significant fragment ions to confirm the structure.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like H-DL-Glu(Ome)-OMe.HCI.
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Spectral Analysis Workflow for H-DL-Glu(Ome)-OMe.HCI
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Caption: Workflow for spectral data acquisition and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectral Analysis of H-DL-Glu(Ome)-OMe.HCI: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079792#h-dl-glu-ome-ome-hcl-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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